3-(piperidin-3-yl)quinazolin-4(3H)-one
Overview
Description
3-(piperidin-3-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
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Biological Activity
3-(piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone class, which has gained attention due to its diverse biological activities. Quinazolinones are known for their potential therapeutic applications, including anti-inflammatory, antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of piperidine derivatives with anthranilic acid or other suitable precursors under acidic or basic conditions. Recent studies have reported efficient synthetic routes that yield high purity and good yields of quinazolinone derivatives, emphasizing the importance of optimizing reaction conditions for better outcomes .
1. Anti-inflammatory Activity
Research indicates that derivatives of quinazolinones exhibit significant anti-inflammatory effects. For example, in a study involving carrageenan-induced paw edema in rats, certain quinazolinone derivatives demonstrated a marked reduction in paw volume compared to control groups. The results suggested that this compound could potentially inhibit inflammatory mediators, thus supporting its use in treating inflammatory conditions .
Table 1: Anti-inflammatory Activity of Quinazolinone Derivatives
Compound | Dose (mg/kg) | Paw Volume (mL) at Different Time Points |
---|---|---|
Control | CMC | 1.917 ± 0.117 (0h), 1.950 ± 0.084 (1h), ... |
PC | 100 | 1.833 ± 0.082 (0h), 1.567 ± 0.082 (1h), ... |
5a | 50 | 1.800 ± 0.089 (0h), 1.683 ± 0.117 (1h), ... |
2. Antibacterial Activity
Quinazolinone derivatives have shown promising antibacterial properties against various Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that compounds similar to this compound can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values indicating strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 2: Antibacterial Activity of Quinazolinone Derivatives
Compound | MIC (mg/mL) | Bacterial Strain |
---|---|---|
Compound A | 0.0039 | Staphylococcus aureus |
Compound B | 0.025 | Escherichia coli |
This compound | TBD | TBD |
3. Antifungal Activity
In addition to antibacterial effects, quinazolinones have been evaluated for antifungal activity. Studies suggest that certain derivatives can inhibit the growth of fungal strains, although specific data on the antifungal activity of this compound remains limited .
Case Studies
A notable case study involved the evaluation of various quinazolinone derivatives in a series of biological assays to determine their therapeutic potential. The study highlighted how modifications in the piperidine ring and substitution patterns on the quinazolinone core could significantly influence biological activity .
Properties
IUPAC Name |
3-piperidin-3-ylquinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-13-11-5-1-2-6-12(11)15-9-16(13)10-4-3-7-14-8-10/h1-2,5-6,9-10,14H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJBIIMGZSTPCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=NC3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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